molecular formula C9H10HgO3 B094969 Phenylmercuric lactate CAS No. 122-64-5

Phenylmercuric lactate

Cat. No.: B094969
CAS No.: 122-64-5
M. Wt: 366.77 g/mol
InChI Key: RRFGSWMKSSCUSU-UHFFFAOYSA-M
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Description

Phenylmercuric lactate is an organomercury compound with the chemical formula C9H10HgO3. It is known for its antimicrobial properties and has been used in various applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric lactate can be synthesized through the reaction of phenylmercuric acetate with lactic acid. The reaction typically involves mixing phenylmercuric acetate with an aqueous solution of lactic acid under controlled temperature and pH conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as filtration and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Phenylmercuric lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenylmercuric lactate has been extensively studied for its antimicrobial properties. It has been used in:

Mechanism of Action

Phenylmercuric lactate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and cellular functions. This results in the death of the microbial cells .

Comparison with Similar Compounds

Phenylmercuric lactate stands out due to its specific applications and effectiveness in preserving biological samples and disinfecting surfaces.

Biological Activity

Phenylmercuric lactate (PML) is an organomercury compound known for its antimicrobial properties, particularly in agricultural and clinical applications. This article explores the biological activity of PML, focusing on its mechanisms of action, toxicity, and effects on various organisms.

This compound is a white crystalline solid, soluble in water and organic solvents. Its structure allows it to interact with biological membranes, leading to significant effects on cellular processes. The primary mechanism of action involves the inhibition of enzymes and disruption of cellular integrity through mercury ion release, which can bind to thiol groups in proteins, thereby altering their function.

Toxicological Profile

PML exhibits varying levels of toxicity depending on the route of exposure and the organism affected. The acute oral LD50 values for phenylmercuric compounds indicate moderate toxicity:

CompoundLD50 (mg/kg)
Phenylmercuric acetate22
Phenylmercuric nitrate63
This compoundNot specified but expected to be similar to other phenylmercurials

Studies have shown that PML can cause systemic effects, including neurological and reproductive toxicity. It is crucial to understand these effects as they may pose risks to human health and the environment.

Antimicrobial Activity

PML has been studied for its antimicrobial properties against various bacteria, particularly in agricultural settings. Research indicates that PML is effective against Pseudomonas aeruginosa, with sensitivity varying based on environmental conditions and the presence of other bacterial species:

  • Inhibition Concentration : The presence of sulfate-reducing bacteria can increase the resistance of Pseudomonas aeruginosa to PML by up to 15-fold.
  • Effectiveness Against Mixed Populations : Studies have shown that mixed bacterial populations can alter the sensitivity of individual species to PML, suggesting complex interactions in microbial communities.

Case Study: Efficacy Against Pseudomonas aeruginosa

A study investigated the effectiveness of PML against Pseudomonas aeruginosa in different conditions:

ConditionInhibitory Concentration (µg/ml)
Pure culture50
Presence of dead D. desulfuricans cellsIncreased resistance observed

The results indicate that while PML is effective, its efficacy can be significantly reduced in complex microbial environments.

Environmental Persistence and Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Organomercury compounds are known to bioaccumulate in aquatic systems, potentially affecting wildlife and human health through the food chain. Monitoring programs have suggested that phenylmercury compounds can remain in sediments for extended periods, leading to long-term exposure risks.

Properties

IUPAC Name

2-hydroxypropanoyloxy(phenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFGSWMKSSCUSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O[Hg]C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10HgO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044525
Record name Phenylmercuric lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-64-5
Record name Mercury, (2-hydroxypropanoato)phenyl-
Source CAS Common Chemistry
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Record name Phenylmercuric lactate
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Record name Phenylmercury lactate
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Record name Phenylmercuric lactate
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Record name Lactatophenylmercury
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research papers regarding phenylmercuric lactate's effect on bacterial populations?

A: The research by [, , ] focuses on the intriguing observation that the presence of Desulfovibrio desulfuricans significantly reduces the inhibitory effect of this compound on Pseudomonas aeruginosa. Essentially, the sulfate-reducing bacteria seem to protect the P. aeruginosa from the toxic effects of the mercurial compound. [, , ]

Q2: What could be a possible mechanism behind Desulfovibrio desulfuricans protecting Pseudomonas aeruginosa from this compound?

A: While the exact mechanism is not fully elucidated in the provided abstracts [, , ], several possibilities could be explored:

    Q3: What are the implications of this research for understanding the efficacy of antimicrobial agents like this compound?

    A: This research highlights the complexity of microbial communities and how interactions between different species can significantly impact the effectiveness of antimicrobial agents like this compound. [, , ] Factors like microbial diversity and the metabolic activities of different species within a population can significantly influence the susceptibility of the entire community to these agents. This emphasizes the importance of considering the ecological context when developing and applying antimicrobial strategies, particularly in complex environments like those found in natural settings or within the human body.

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